3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2S/c1-12(2)18-8-6-13(7-9-18)11-17-21(19,20)15-5-3-4-14(16)10-15/h3-5,10,12-13,17H,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVTWYPXGDCLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a chlorinated benzenesulfonamide moiety linked to an isopropylpiperidine group. This structural arrangement is crucial for its biological activity, influencing its interactions with biological targets.
Research indicates that sulfonamides, including this compound, may exert their effects through the inhibition of specific enzymes or receptors involved in inflammatory pathways. Notably, sulfonamides have been shown to inhibit the NLRP3 inflammasome, a critical component in innate immunity linked to various diseases, including neurodegenerative disorders and metabolic syndromes .
Key Findings:
- NLRP3 Inhibition : Compounds with sulfonamide structures have demonstrated the ability to inhibit the NLRP3 inflammasome, leading to reduced production of pro-inflammatory cytokines such as IL-1β. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
- Cytotoxicity : Studies have assessed the cytotoxic effects of related compounds in various cell lines. For instance, certain sulfonamide derivatives showed minimal cytotoxicity at concentrations significantly higher than their inhibitory potencies .
Therapeutic Applications
The biological activity of this compound positions it as a candidate for several therapeutic applications:
- Anti-inflammatory Agents : Given its role in inhibiting the NLRP3 inflammasome, this compound could be developed as an anti-inflammatory agent for conditions like rheumatoid arthritis or chronic obstructive pulmonary disease (COPD).
- Cancer Treatment : Some studies indicate that sulfonamide derivatives can exhibit anticancer properties. The ability to modulate inflammatory pathways may contribute to their efficacy in cancer therapy by altering tumor microenvironments and immune responses .
Research Findings and Case Studies
A review of literature reveals several studies investigating the biological activities of compounds similar to this compound:
Comparison with Similar Compounds
Core Structural Features
The target compound shares a common benzenesulfonamide backbone with modifications in the piperidine substituent. Key analogs for comparison include:
*Estimated based on structural formula.
Key Observations:
- Substituent Diversity : The target compound’s isopropylpiperidine group contrasts with bulkier substituents in analogs (e.g., dihydrobenzofuran-ether in compound 15). Smaller substituents may enhance blood-brain barrier permeability but reduce receptor selectivity .
- Synthetic Yields: Compound 15 (83% yield) and its analogs (67–76%) demonstrate efficient synthesis via mechanochemical methods using K2CO3 as a base, suggesting scalability for the target compound .
Substituent Effects on Physicochemical Properties
- Lipophilicity : The isopropyl group in the target compound likely increases lipophilicity compared to compound 15’s dihydrobenzofuran-ether chain, which introduces polarity via ether and aromatic moieties .
- Bioactivity : Fluorine or methoxy substitutions (e.g., compound 16 and 17) enhance metabolic stability and receptor binding affinity, as seen in dual α2A/5-HT7 antagonists .
Comparison with Nitrogen-Rich Analogs
- Compound: Features a dimethylaminophenyl and methylpiperazinyl group (C21H29ClN4O2S, MW 437.0). The additional nitrogen atoms may improve solubility but could introduce off-target interactions .
- Compound : Incorporates a methoxypiperidine group (C19H23ClN2O4S, MW 410.9). Methoxy groups often enhance pharmacokinetic profiles by modulating metabolism .
Q & A
Q. How do researchers design experiments to optimize membrane permeability for CNS targeting?
- Methodological Answer :
- PAMPA-BBB assay to predict blood-brain barrier penetration.
- AlogPS calculations for polar surface area (<90 Ų ideal).
- SAR studies modifying the isopropylpiperidine group to balance lipophilicity and hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
